2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide
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Overview
Description
2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors. For instance, the cyclization of 2-hydroxyacetophenone derivatives can yield benzofuran structures.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions. This can be achieved by reacting the benzofuran derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Oxidation and Reduction: The benzofuran core can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Chlorination: Thionyl chloride, phosphorus pentachloride.
Acylation: Chloroacetyl chloride, triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Derivatives with various substituents replacing the chloro group.
Oxidation Products: Oxidized forms of the benzofuran core.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s benzofuran core is of interest for developing new pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Benzofuran derivatives are explored for their electronic and optical properties, making them candidates for organic semiconductors and light-emitting materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The chloro and acetamide groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide
- 2-chloro-N,N-dimethylpropylamine
- Bicyclo[2.2.1]heptane, 2-chloro-
Uniqueness
2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is unique due to its specific combination of the benzofuran core with the chloro and acetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-8-4-5-10(15-11(16)7-14)12-9(8)6-13(2,3)17-12/h4-5H,6-7H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYLSOLYRJBKHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)CCl)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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